molecular formula C23H14Cl5FN2 B10931240 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10931240
M. Wt: 514.6 g/mol
InChI Key: AJRDRCQLPZKSBF-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes multiple halogenated aromatic rings and a pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-chloro-6-fluorobenzyl chloride and 3,4-dichlorophenyl hydrazine. These intermediates are then subjected to a series of condensation and cyclization reactions under controlled conditions to form the final pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole
  • 4-(2-chloro-6-fluorobenzyl)-1-[(3,4-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Uniqueness

1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is unique due to its specific combination of halogenated aromatic rings and the pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H14Cl5FN2

Molecular Weight

514.6 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole

InChI

InChI=1S/C23H14Cl5FN2/c1-12-22(13-5-7-17(25)19(27)9-13)30-31(11-15-16(24)3-2-4-21(15)29)23(12)14-6-8-18(26)20(28)10-14/h2-10H,11H2,1H3

InChI Key

AJRDRCQLPZKSBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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